Cholesterol Sulfate (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

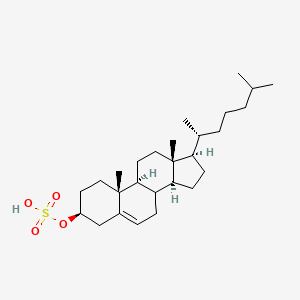

Cholesterol sulfate (sodium salt) is a sterol sulfate with the chemical formula C27H45NaO4S It plays essential roles in biological processes, particularly in reproductive functions

Preparation Methods

Synthetic Routes:

Sodium cholesteryl sulfate can be synthesized through various methods. One common approach involves the reaction of cholesterol with sulfuric acid, followed by neutralization with sodium hydroxide. The resulting compound is the sodium salt of cholesteryl sulfate.

Reaction Conditions:

Starting Material: Cholesterol

Reagents: Sulfuric acid (HSO), sodium hydroxide (NaOH)

Procedure: Cholesterol reacts with sulfuric acid to form cholesteryl sulfate, which is then converted to its sodium salt by adding NaOH.

Industrial Production:

While industrial-scale production methods may vary, the synthesis typically follows similar principles. Large-scale production ensures purity and consistency for various applications.

Chemical Reactions Analysis

Cholesteryl sulfate can undergo several reactions:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify its structure.

Substitution: Substituents can be added or replaced.

Common Reagents: These reactions often involve strong acids or bases.

Major Products: The products depend on reaction conditions but may include modified cholesteryl derivatives.

Scientific Research Applications

Cholesterol sulfate finds applications in various fields:

Chemistry: Used as a standard in lipid analysis, including thin-layer chromatography of human stratum corneum lipids.

Biology: Vital for sperm maturation and capacitation.

Medicine: Potential implications in fertility and reproductive health.

Industry: May contribute to pharmaceutical research and development.

Mechanism of Action

The exact mechanism by which cholesteryl sulfate exerts its effects remains an active area of research. It likely involves molecular targets and signaling pathways related to sperm function and fertilization.

Comparison with Similar Compounds

Cholesteryl sulfate stands out due to its specific role in sperm biology. Similar compounds include other sterol sulfates, but none share precisely the same functions.

Properties

Molecular Formula |

C27H46O4S |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22?,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

BHYOQNUELFTYRT-XKZBTVAGSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid](/img/structure/B10766238.png)

![5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766240.png)

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766256.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)

![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)

![[6-[(4R)-2-[(4S)-4-[(4E,6Z,11S,12R,13R,14E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766308.png)

![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)